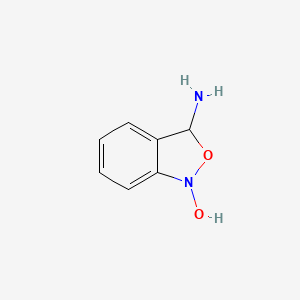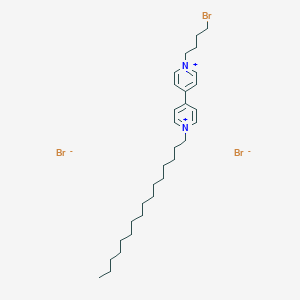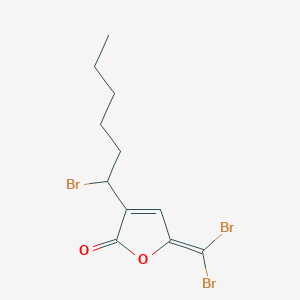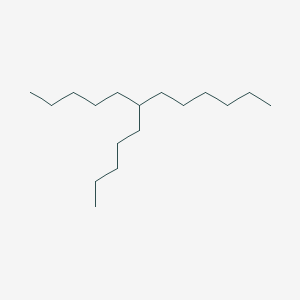![molecular formula C18H36O3 B12574548 3-[(3,7,11-Trimethyldodecyl)oxy]propanoic acid CAS No. 642441-37-0](/img/structure/B12574548.png)
3-[(3,7,11-Trimethyldodecyl)oxy]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3,7,11-Trimethyldodecyl)oxy]propanoic acid is an organic compound characterized by its unique structure, which includes a long alkyl chain with multiple methyl groups and an ether linkage to a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,7,11-Trimethyldodecyl)oxy]propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3,7,11-trimethyldodecanol, which is a long-chain alcohol.
Ether Formation: The alcohol undergoes an etherification reaction with 3-chloropropanoic acid under basic conditions to form the desired ether linkage. This reaction is typically carried out using a base such as sodium hydroxide or potassium hydroxide.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(3,7,11-Trimethyldodecyl)oxy]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The ether linkage can undergo nucleophilic substitution reactions, where the alkyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed under basic conditions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in the formation of new ether derivatives.
Applications De Recherche Scientifique
3-[(3,7,11-Trimethyldodecyl)oxy]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a surfactant in various chemical reactions.
Biology: Investigated for its potential role in cell membrane studies due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and cosmetics.
Mécanisme D'action
The mechanism of action of 3-[(3,7,11-Trimethyldodecyl)oxy]propanoic acid involves its interaction with biological membranes due to its amphiphilic structure. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can facilitate the transport of therapeutic agents across cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,7,11-Trimethyldodecanol: The starting material for the synthesis of 3-[(3,7,11-Trimethyldodecyl)oxy]propanoic acid.
3,7,11-Trimethyldodecanoic acid: A structurally similar compound with a carboxylic acid group instead of an ether linkage.
3,7,11-Trimethyldodecyl chloride: Another related compound used in organic synthesis.
Uniqueness
This compound is unique due to its ether linkage, which imparts distinct chemical and physical properties compared to its analogs. This structural feature enhances its solubility in organic solvents and its ability to interact with biological membranes, making it valuable in various applications.
Propriétés
Numéro CAS |
642441-37-0 |
|---|---|
Formule moléculaire |
C18H36O3 |
Poids moléculaire |
300.5 g/mol |
Nom IUPAC |
3-(3,7,11-trimethyldodecoxy)propanoic acid |
InChI |
InChI=1S/C18H36O3/c1-15(2)7-5-8-16(3)9-6-10-17(4)11-13-21-14-12-18(19)20/h15-17H,5-14H2,1-4H3,(H,19,20) |
Clé InChI |
HFCRFNIWMRUNOS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCC(C)CCCC(C)CCOCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Silane, tris(1-methylethyl)[(5-methyl-2-furanyl)oxy]-](/img/structure/B12574465.png)
![[Pyridazine-3,6-diyldi(pyridine-6,2-diyl)]dimethanol](/img/structure/B12574471.png)



![4-{2-[4-(Methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-N-[(naphthalen-2-yl)methyl]pyridin-2-amine](/img/structure/B12574494.png)
![Thieno[3,2-f]-1,4-thiazepin-5(2H)-one, 3,4-dihydro-, hydrazone](/img/structure/B12574505.png)


![N-(4-Chlorophenyl)-N'-[4-(3-methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]urea](/img/structure/B12574519.png)

![3-Methyl-6-oxo-5-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-1,3-diene-1-carboxylic acid](/img/structure/B12574532.png)
![5-Chloro-N-[2,6-di(propan-2-yl)phenyl]-2-hydroxybenzamide](/img/structure/B12574539.png)

